ethyl 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C26H34N4O6S2 and its molecular weight is 562.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 2-methyl-2,3-butadienoate, similar in structure to the specified compound, is used in phosphine-catalyzed [4 + 2] annulations, producing tetrahydropyridines with complete regioselectivity and high yields (Zhu, Lan, & Kwon, 2003).
- Alkoxycarbonylpiperidines, structurally related to the compound, are utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation, revealing the potential for diverse chemical transformations (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
- Ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with a related structure, is synthesized for X-ray and DFT analyses, emphasizing its use in advanced analytical and synthetic chemistry (Çolak, Karayel, Buldurun, & Turan, 2021).
Biological and Pharmacological Applications
- The compound's related analogs, such as [(acylamino)ethyl]benzoic acids, are studied for their activity in lowering blood glucose levels, suggesting potential in diabetes treatment and understanding of receptor binding (Brown & Foubister, 1984).
- Derivatives of pyrrolo[3,4-b][1,5]benzothiazepine 4,4-dioxide, structurally similar to the compound , are synthesized, highlighting the compound's relevance in the development of new pharmaceuticals (Santo, Costi, Massa, & Artico, 1998).
Material Science and Structural Studies
- The compound's related structures are synthesized for the characterization of metal complexes, indicating potential applications in material science and coordination chemistry (Sousa et al., 2001).
Properties
IUPAC Name |
ethyl 2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S2/c1-4-18-8-6-7-14-30(18)38(34,35)19-11-9-17(10-12-19)23(31)28-25-22(24(32)27-3)20-13-15-29(16-21(20)37-25)26(33)36-5-2/h9-12,18H,4-8,13-16H2,1-3H3,(H,27,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEZMBLSWBUBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)OCC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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